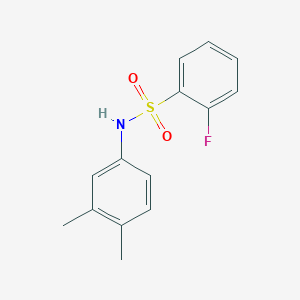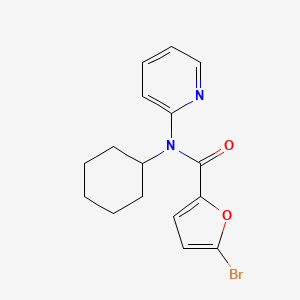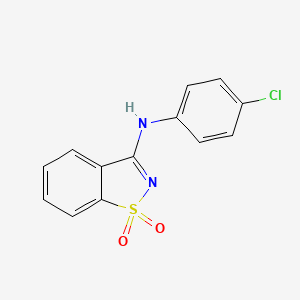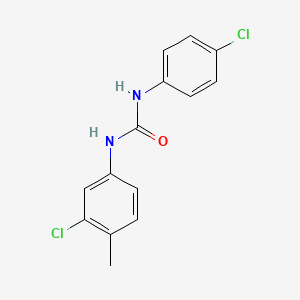![molecular formula C19H25ClN2O2 B5508813 1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)
1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical "1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide" is a part of the pyrrolidine class of compounds, known for their wide range of applications in medicinal chemistry due to their biological activities. Pyrrolidines are often synthesized through nitrile anion cyclization strategies and have been explored for their utility in creating complex molecular architectures.
Synthesis Analysis
Enantioselective synthesis methods have been developed for substituted pyrrolidines. For example, Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yields and enantiomeric excess (ee) (Chung et al., 2005). Sasaki et al. (2020) report an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, indicating the versatility of pyrrolidine structures in accessing novel macrocyclic inhibitors (Sasaki et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives often involves complex arrangements that facilitate their biological activity. Crystal structure analyses, as discussed by Macías et al. (2018), showcase the reduction products of arylideneamino pyrrolidines, highlighting the structural changes upon synthesis and the implications for their chemical reactivity (Macías et al., 2018).
Chemical Reactions and Properties
Pyrrolidine compounds undergo various chemical reactions, including cyclizations, reductions, and functional group transformations, which are pivotal for their utility in synthesizing targeted molecules. The process development and pilot-plant synthesis of related compounds, as detailed by Li et al. (2012), underscore the scalability of these syntheses and their industrial applicability (Li et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structures, are crucial for the application and handling of pyrrolidine derivatives. Hsiao et al. (2000) explore the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derivatives, highlighting the impact of the pyrrolidine structure on the material properties of polyamides (Hsiao et al., 2000).
Applications De Recherche Scientifique
Synthesis and Properties of Novel Polyamides
Polyamides with flexible main-chain ether linkages and ortho-phenylene units have been developed, showcasing high solubility in polar solvents and excellent thermal stability (Hsiao, Yang, & Chen, 2000). These materials are significant for their potential applications in high-performance polymers.
Asymmetric Synthesis of Pyrrolidines
A highly efficient synthesis method for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been developed (Chung et al., 2005). This method is relevant for the synthesis of chiral pyrrolidine compounds, which are valuable in pharmaceutical and chemical industries.
Development of Aromatic Polyamides
Aromatic polyamides derived from tert-butylhydroquinone have been synthesized, demonstrating useful levels of thermal stability and excellent solubility in various organic solvents (Yang, Hsiao, & Yang, 1999). These materials are important in the production of high-performance polymers and films.
Antibacterial Agent Synthesis
The synthesis and evaluation of a series of compounds including cycloalkylamino and tert-butyl moieties have been studied for their antibacterial activities (Bouzard et al., 1992). This research is significant for developing new therapeutic agents.
Metabolism Studies of Pharmaceutical Agents
Studies on the metabolism of compounds containing the tert-butyl moiety, like CP-533,536, have been conducted to understand their metabolic pathways and potential application in aiding bone fracture healing (Prakash, Wang, O’Connell, & Johnson, 2008). This research is crucial for drug development and understanding drug interactions.
Synthesis of New Polyamides
New polyamides derived from diamine containing bulky di-tert-butyl substituents have been synthesized, showing amorphous nature and excellent solubility in polar solvents (Liaw & Liaw, 1998). This research is essential in the development of new materials with unique properties.
Novel Anticholinesterases Development
The synthesis and characterization of N-benzyltetrahydropyrido-anellated thiophene derivatives have been explored for their potential as anticholinesterases, which are important in treating conditions like Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).
Propriétés
IUPAC Name |
1-tert-butyl-N-[1-[(4-chlorophenyl)methyl]cyclopropyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-18(2,3)22-12-14(10-16(22)23)17(24)21-19(8-9-19)11-13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASMLEXAMQAXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)
![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)
![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)
![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)
![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)
![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)
![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)
